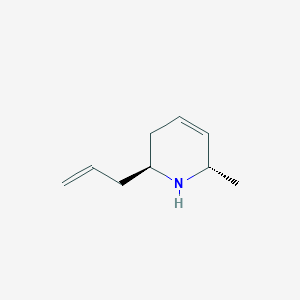

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

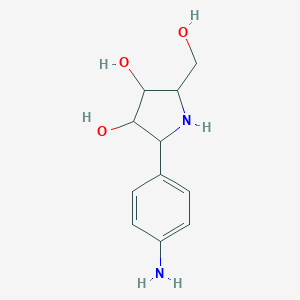

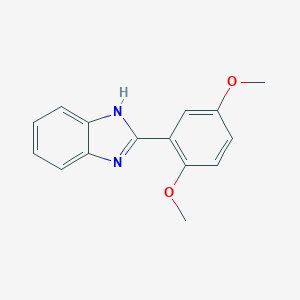

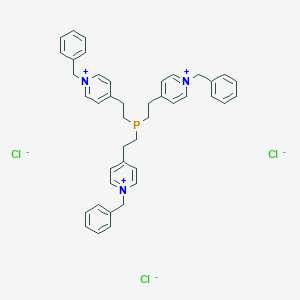

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine (MMPT) is an important organic compound that has been studied extensively for its potential applications in various scientific and medical fields. It is a cyclic compound with a molecular formula of C10H16N and a molecular weight of 152.25 g/mol. MMPT is a colorless, crystalline solid that is soluble in methanol and ethanol, but insoluble in water.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Mechanisms

Research indicates that compounds structurally related to MPTP, such as "(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine," are instrumental in studying the pathogenesis of neurodegenerative diseases. MPTP itself has been widely used to model Parkinson's disease in animals due to its ability to selectively target and damage the nigrostriatal dopaminergic pathway, mimicking PD symptoms. Studies have explored how MPTP and its analogs facilitate the understanding of neurodegenerative processes, including mitochondrial dysfunction, oxidative stress, and neuroinflammation, which are pivotal in PD development. The research underscores the importance of these compounds in identifying neurotoxic mechanisms and potential targets for neuroprotective strategies (Mohanakumar et al., 2002).

Therapeutic Investigations

The application of "(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine" extends to therapeutic investigations, where its neurotoxic properties are used to evaluate the efficacy of potential neuroprotective and neurorestorative treatments in PD models. By inducing PD-like symptoms in animal models, researchers can assess the therapeutic potential of various interventions, including pharmacological agents, gene therapy, and neuroprotective compounds, aiming to restore dopaminergic function or prevent dopaminergic neuron loss. This approach has facilitated the development and testing of treatments that may ameliorate PD symptoms or halt disease progression (Langston et al., 1984).

Environmental and Genetic Factors

Further, the research into compounds like "(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine" aids in the exploration of environmental and genetic factors contributing to PD. By studying the interactions between such neurotoxins and genetic predispositions in animal models, scientists can uncover the complex interplay of environmental exposures and genetic susceptibility in PD etiology. This line of inquiry is crucial for understanding the multifactorial nature of PD and developing targeted prevention strategies (Di Monte et al., 2002).

Wirkmechanismus

Target of Action

The primary target of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, also known as (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine, is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

This compound interacts with its target, mTOR, by increasing its function . The phosphorylation of mTOR and its downstream targets is significantly increased in response to the administration of this compound . This interaction results in changes in cellular processes such as protein synthesis and cell survival .

Biochemical Pathways

The compound affects the mTOR pathway, which is involved in various cellular processes including cell growth, protein synthesis, and autophagy . The activation of mTOR by the compound results in the phosphorylation and inactivation of eukaryotic initiation factor 4E-binding proteins (4E-BPs), which control various neuronal functions .

Pharmacokinetics

The compound readily crosses the blood-brain barrier . It is extensively metabolized, with its metabolites contributing to increased mTOR signaling . The compound activates the mTOR pathway in a concentration-dependent manner .

Result of Action

The molecular and cellular effects of the compound’s action include increased activity and function of mTOR, leading to changes in cellular processes such as protein synthesis and cell survival . These effects contribute to the compound’s antidepressant-like actions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, continuous unprotected sun exposure can alter the balance of the skin’s bacterial ecosystem, which can in turn affect the compound’s action . Additionally, the use of cosmetics can change the balance of the skin’s bacterial ecosystem, potentially promoting the appearance of skin diseases .

Eigenschaften

IUPAC Name |

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCFOFVFFJWLI-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC[C@@H](N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428470 |

Source

|

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine | |

CAS RN |

175478-18-9 |

Source

|

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)

![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)